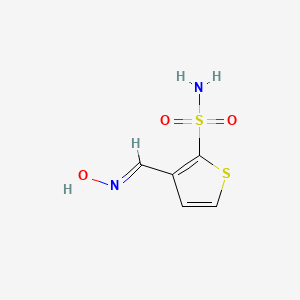

3-((Hydroxyimino)methyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

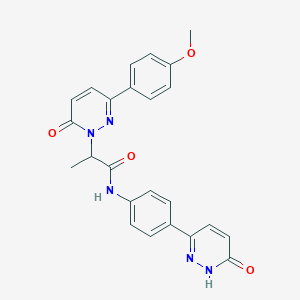

3-((Hydroxyimino)methyl)thiophene-2-sulfonamide is a chemical compound with the CAS Number: 413572-04-0 . It has a molecular weight of 206.25 . The IUPAC name for this compound is 3-[(E)-(hydroxyimino)methyl]-2-thiophenesulfonamide . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 3-((Hydroxyimino)methyl)thiophene-2-sulfonamide is 1S/C5H6N2O3S2/c6-12(9,10)5-4(3-7-8)1-2-11-5/h1-2H,3H2,(H2,6,9,10) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

3-((Hydroxyimino)methyl)thiophene-2-sulfonamide is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Industrial Applications: Pharmaceutical Testing

This compound is utilized in pharmaceutical testing as a high-quality reference standard . Its purity and stability make it suitable for analytical methods in quality control processes, ensuring the efficacy and safety of pharmaceutical products.

Environmental Science: Analytical Studies

In environmental science, 3-((Hydroxyimino)methyl)thiophene-2-sulfonamide can be used in analytical studies to monitor environmental pollutants. Its role as a carbonic anhydrase inhibitor could be significant in understanding the biochemical cycles in aquatic ecosystems .

Agriculture: Disease Management

While specific applications in agriculture are not directly mentioned, the inhibitory properties of thiophene-based sulfonamides on enzymes could be extrapolated to agricultural disease management. They could potentially be used to control pathogens that affect crop yield .

Material Science: Chemical Synthesis

The compound’s reactivity makes it a valuable asset in material science for the synthesis of novel materials. Its molecular structure could be utilized in creating polymers or coatings with specific properties .

Analytical Chemistry: Method Development

3-((Hydroxyimino)methyl)thiophene-2-sulfonamide: is relevant in the development of new analytical methods. Its defined structure and properties allow for the creation of calibration standards and controls in various chemical analyses .

Mecanismo De Acción

Direcciones Futuras

Thiophene-based sulfonamides, including 3-((Hydroxyimino)methyl)thiophene-2-sulfonamide, have shown potent inhibition effects on carbonic anhydrase I and II isoenzymes . This suggests potential therapeutic applications, and future research may focus on the design of novel thiophene-based sulfonamide derived therapeutic agents that may be carbonic anhydrase inhibitors .

Propiedades

IUPAC Name |

3-[(E)-hydroxyiminomethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S2/c6-12(9,10)5-4(3-7-8)1-2-11-5/h1-3,8H,(H2,6,9,10)/b7-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXNGZYUHUBECT-XVNBXDOJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C=NO)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1/C=N/O)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Hydroxyimino)methyl)thiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2783901.png)

![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2783903.png)

![N-(2-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2783913.png)

![(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2783915.png)

![7-(2-fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B2783917.png)

![N-(benzo[d]thiazol-2-yl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide](/img/structure/B2783922.png)